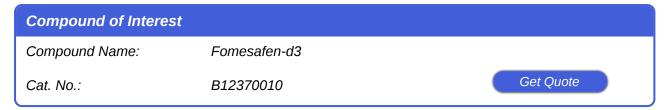


Fomesafen-d3 in Environmental Risk Assessment: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fomesafen is a selective herbicide used for the post-emergence control of broadleaf weeds in various agricultural crops.[1][2][3] Its persistence in soil and potential for groundwater contamination necessitate thorough environmental risk assessments.[1][4] Fomesafen-d3, a deuterated analog of fomesafen, serves as a critical internal standard for the accurate quantification of fomesafen residues in environmental matrices. Isotope-labeled compounds are instrumental in environmental fate studies, allowing for precise tracking and quantification, which is essential for understanding the distribution, degradation, and potential impact of pesticides on the ecosystem. This document provides detailed application notes and protocols for the use of Fomesafen-d3 in such assessments.

Application Notes

Fomesafen-d3 is primarily utilized as an internal standard in analytical methods, particularly those employing mass spectrometry, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). The use of a stable isotope-labeled internal standard like **Fomesafen-d3** is the gold standard for quantitative analysis as it compensates for matrix effects and variations in sample preparation and instrument response.

Key Applications:



- Residue Analysis: Accurate quantification of fomesafen in soil, water, and biological samples to determine environmental concentrations and potential exposure levels.
- Environmental Fate Studies: Tracking the degradation and metabolism of fomesafen in various environmental compartments. The use of labeled compounds helps in identifying transformation products and understanding degradation pathways.
- Metabolism Studies: Investigating the uptake, distribution, metabolism, and excretion of fomesafen in organisms.
- Leaching and Runoff Studies: Quantifying the movement of fomesafen through the soil
 profile and its potential to contaminate ground and surface water.

Quantitative Data Summary

The following tables summarize key quantitative data related to Fomesafen's environmental properties and toxicity. This data is essential for interpreting the results of environmental risk assessments.

Table 1: Physicochemical Properties of Fomesafen

Property	Value	Referen
Molecular Weight	438.8 g/mol	
Water Solubility	Moderately soluble	
Soil Adsorption Coefficient (Koc)	68 (indicates high mobility)	
Soil Half-life (Aerobic)	9 to 99 weeks (persistent)	
Soil Half-life (Anaerobic)	< 20 days (rapid degradation)	-

Table 2: Ecotoxicity of Fomesafen



Organism	Endpoint	Value	Reference
Birds (Mallard duck, Bobwhite quail)	Acute Oral LD50	Practically non-toxic	
Fish	Acute LC50	Practically non-toxic	_
Aquatic Invertebrates (Daphnia magna)	Acute EC50	Moderately toxic	
Terrestrial Plants (Dicots)		Extremely toxic	-
Mammals (Rat)	Acute Oral LD50	Slightly toxic	-

Experimental Protocols

Protocol 1: Determination of Fomesafen in Soil using HPLC-UV with Fomesafen-d3 as Internal Standard

This protocol describes the extraction and quantification of fomesafen from soil samples.

- 1. Materials and Reagents:
- · Fomesafen analytical standard
- Fomesafen-d3 internal standard
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- · Phosphoric acid
- Potassium nitrate
- Solid Phase Extraction (SPE) cartridges (e.g., C18)
- · Soil samples



- 2. Sample Preparation and Extraction:
- Weigh 10 g of the soil sample into a centrifuge tube.
- Spike the sample with a known concentration of **Fomesafen-d3** solution.
- Add 20 mL of acetonitrile/water (90:10 v/v) extraction solvent.
- Vortex for 2 minutes and sonicate for 15 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Collect the supernatant. Repeat the extraction with another 20 mL of solvent.
- Combine the supernatants and evaporate to a smaller volume under a gentle stream of nitrogen.
- 3. Solid Phase Extraction (SPE) Cleanup:
- Condition a C18 SPE cartridge with 5 mL of acetonitrile followed by 5 mL of HPLC grade water.
- Load the concentrated extract onto the SPE cartridge.
- Wash the cartridge with 5 mL of water to remove interferences.
- Elute the analyte and internal standard with 5 mL of acetonitrile.
- Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase.
- 4. HPLC-UV Analysis:
- HPLC Column: C18 column (e.g., 4.6 mm x 250 mm, 5 μm)
- Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid.
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 μL



- UV Detection Wavelength: 220 nm
- Quantification: Calculate the concentration of fomesafen by comparing the peak area ratio of fomesafen to Fomesafen-d3 in the sample to the calibration curve.

Protocol 2: Determination of Fomesafen in Water using LC-MS/MS with Fomesafen-d3 as Internal Standard

This protocol is suitable for the sensitive detection of fomesafen in water samples.

- 1. Materials and Reagents:
- Fomesafen analytical standard
- Fomesafen-d3 internal standard
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid
- Water samples (groundwater, surface water)
- 2. Sample Preparation:
- Filter the water sample through a 0.45 μm filter.
- Take a 10 mL aliquot of the filtered water sample.
- Add a known amount of **Fomesafen-d3** internal standard solution.
- Directly inject the sample or perform a solid-phase extraction for pre-concentration if lower detection limits are required, following the cleanup steps in Protocol 1.
- 3. LC-MS/MS Analysis:
- LC Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 μm)



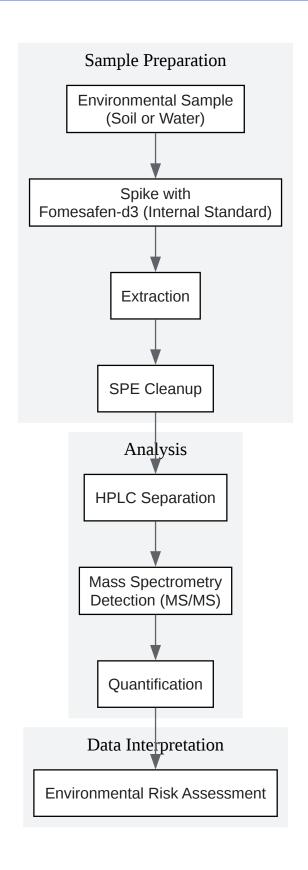




- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Methanol with 0.1% formic acid
- Gradient Elution: A suitable gradient to separate fomesafen from matrix components.
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μL
- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Mode: Electrospray Ionization (ESI) in negative mode.
- MRM Transitions: Monitor specific precursor-to-product ion transitions for both fomesafen and Fomesafen-d3.
- Quantification: The concentration of fomesafen is determined from the ratio of the peak area of the analyte to that of the internal standard, plotted against a calibration curve.

Visualizations

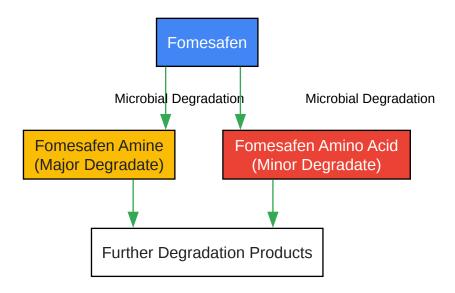


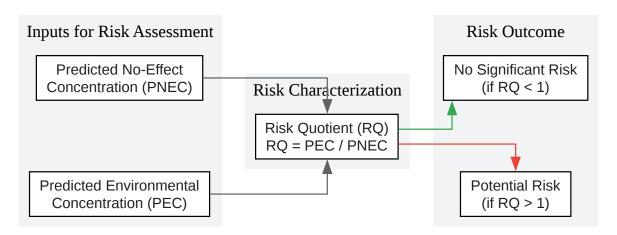


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Caption: Experimental workflow for Fomesafen analysis.







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